(2S,4S)-4-(2-Benzyl-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(2-Benzyl-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C23H26ClNO5 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Catalysis and Synthesis
This compound has been explored for its potential in asymmetric catalysis and synthesis. For instance, its analogs have been used in efficient asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, demonstrating the compound's utility in producing enantiomerically enriched materials (Takahashi & Achiwa, 1989). Additionally, its application in the synthesis of ortho-linked polyamides, showcasing its contribution to creating new polymeric materials with significant thermal stability and solubility properties, underscores its versatility in materials science (Hsiao, Yang, & Chen, 2000).
Stereochemical Analysis and Chemical Transformation
Research on this compound extends into stereochemical analysis and chemical transformation, where its derivatives have been used to study the formation of 4-hydroxyproline derivatives, providing insights into the stereochemical outcomes of such reactions (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014). This area of study is crucial for understanding the synthesis of complex organic molecules and the development of new methodologies in organic synthesis.
Catalytic and Synthetic Applications
Its role in catalytic and synthetic applications is further illustrated by research on platinum-catalyzed asymmetric hydroformylation of olefins, where derivatives of the compound served as chiral ligands in catalyst systems (Stille, Su, Brechot, Parrinello, & Hegedus, 1991). Such studies contribute to advancing the field of catalysis, particularly in the development of more efficient and selective catalytic processes.
Advanced Material Development
The synthesis and properties of advanced materials, like ortho-linked polyamides, have also been explored using derivatives of this compound. These materials exhibit notable solubility and thermal stability, making them suitable for various applications in materials science (Hsiao, Yang, & Chen, 2000).
Properties
IUPAC Name |
(2S,4S)-4-(2-benzyl-4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c1-23(2,3)30-22(28)25-14-18(13-19(25)21(26)27)29-20-10-9-17(24)12-16(20)11-15-7-5-4-6-8-15/h4-10,12,18-19H,11,13-14H2,1-3H3,(H,26,27)/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNOJQBBMHZHRO-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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